molecular formula C15H23BN2O4 B1418413 4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester CAS No. 874297-84-4

4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester

Cat. No. B1418413
M. Wt: 306.17 g/mol
InChI Key: VVAGLFFLRWVFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester” is a specialty product used for proteomics research . It is available for purchase from various suppliers .


Chemical Reactions Analysis

As mentioned earlier, compounds like this are often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

1. Synthesis of Boronic Acids and Derivatives

Benzene- and pyridinediboronic acids are synthesized using organotin compounds, involving reactions with borane in THF and subsequent hydrolysis. This process leads to the formation of benzene- and pyridinediboronic acids, which are important in various chemical syntheses (Mandolesi et al., 2002).

2. Polymer Synthesis

The Suzuki-Miyaura coupling polymerization of dibromoarene and arylenediboronic acid (ester) with a Pd catalyst results in the formation of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends (Nojima et al., 2016).

3. Amperometric Sensors

A novel label-free hypochlorite amperometric sensor is based on the oxidation of benzeneboronic acid pinacol ester (BAPE). This sensor shows potential for water pollution control, environmental monitoring, and food safety (Guo et al., 2019).

4. Light Emission Properties

The synthesis of chromophore-containing polymers involves Suzuki coupling reactions of benzeneboronic acid pinacol ester derivatives, resulting in polymers with superb thermal stability and tailored light emission properties (Neilson et al., 2007).

5. Phosphorescent Probes

Benzeneboronic acid pinacol ester is used in the synthesis of a phosphorescent probe for hydrogen peroxide (H2O2), displaying an emission decrease upon reaction with H2O2. This has applications in monitoring reactive oxygen species (Li et al., 2014).

6. Organic Synthesis Applications

Cinnamyloxyphenylboronic acid pinacol esters are used in hydrazone-palladium-catalyzed allylic arylation, leading to the formation of 1,3-diarylpropene derivatives with potential applications in organic synthesis (Watanabe et al., 2014).

7. Drug Delivery Systems

Phenylboronic ester-linked PEG-lipid conjugates are designed for H2O2-responsive drug delivery, with potential applications in targeted and controlled drug transport in anticancer therapies (Zhang et al., 2017).

properties

IUPAC Name

1-methoxy-1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)11-7-9-12(10-8-11)17-13(19)18(5)20-6/h7-10H,1-6H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAGLFFLRWVFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657302
Record name N-Methoxy-N-methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxy-3-methylureido)benzeneboronic acid, pinacol ester

CAS RN

874297-84-4
Record name N-Methoxy-N-methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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